

Biotin LC Hydrazide: A Comprehensive Technical Guide for Researchers

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For researchers, scientists, and drug development professionals, **Biotin LC Hydrazide** stands as a critical tool for the site-specific labeling of biomolecules. This in-depth guide provides detailed technical information, experimental protocols, and visualizations to effectively utilize this versatile reagent in your research.

Core Properties and Specifications

Biotin LC Hydrazide, also known as Biotinamidocaproyl Hydrazide, is a carbonyl-reactive biotinylation reagent. It enables the covalent attachment of biotin to glycoproteins, polysaccharides, and other molecules containing aldehyde or ketone groups. The "LC" (Long Chain) designation refers to the 6-atom spacer arm (6-aminohexanoate) that separates the biotin molecule from the reactive hydrazide group. This extended spacer helps to minimize steric hindrance, ensuring greater accessibility for avidin or streptavidin binding in subsequent detection or purification steps.



Property	Value	Source
CAS Number	109276-34-8	[1][2]
Molecular Weight	371.50 g/mol	[1]
Molecular Formula	C16H29N5O3S	[1]
Spacer Arm Length	24.7 Å	[3]
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and DMF	_

Principle of Action: The Chemistry of Hydrazone Bond Formation

The utility of **Biotin LC Hydrazide** lies in the specific and efficient reaction between its hydrazide moiety (-NH-NH2) and a carbonyl group (an aldehyde or ketone). This reaction, which forms a stable hydrazone bond, is most efficient under mild acidic conditions (pH 4-6).

A common application involves the biotinylation of glycoproteins. The cis-diol groups of sugar residues within the glycoprotein's carbohydrate moieties can be oxidized using sodium periodate (NaIO4) to generate reactive aldehyde groups. **Biotin LC Hydrazide** then readily reacts with these newly formed aldehydes. This method is particularly advantageous for labeling antibodies, as the glycosylation sites are often located in the Fc region, distant from the antigen-binding sites, thus preserving the antibody's functionality.

Experimental Protocols

Below are detailed protocols for the biotinylation of glycoproteins and proteins using **Biotin LC Hydrazide**.

Glycoprotein Labeling via Carbohydrate Oxidation

This protocol outlines the steps for biotinylating glycoproteins by oxidizing their carbohydrate side chains.

Materials:



- Glycoprotein to be labeled
- Sodium Acetate Buffer (100 mM, pH 5.5)
- Sodium meta-Periodate (NaIO4)
- Biotin LC Hydrazide
- Dimethylsulfoxide (DMSO)
- Desalting column (e.g., Sephadex G-25)
- Reaction Buffer (e.g., 50-100 mM Sodium Phosphate, pH 7.0-7.5)

Procedure:



Step	Reagent/Para meter	Concentration/ Condition	Incubation Time	Temperature
1. Oxidation	Dissolve glycoprotein in Sodium Acetate Buffer	1-5 mg/mL	-	0-4°C (on ice)
Add NaIO4 solution (freshly prepared in the same buffer)	10-20 mM final concentration	30 minutes	0-4°C (in the dark)	
2. Purification	Remove excess periodate	Use a desalting column equilibrated with Reaction Buffer	-	-
3. Biotinylation	Dissolve Biotin LC Hydrazide in DMSO	25-50 mM	-	-
Add Biotin LC Hydrazide solution to the oxidized glycoprotein	5-10 mM final concentration	2 hours	Room Temperature	
4. Final Purification	Remove unreacted Biotin LC Hydrazide	Use a desalting column or dialysis	-	-

Protein Labeling via Carbodiimide Chemistry

This protocol describes the biotinylation of proteins by targeting carboxyl groups (aspartic and glutamic acid residues) using a carbodiimide crosslinker.

Materials:

• Protein to be labeled



- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Biotin LC Hydrazide
- Dimethylsulfoxide (DMSO)
- Reaction Buffer (e.g., 150 mM NaCl, pH 5.0-6.0)
- · Desalting column or dialysis equipment

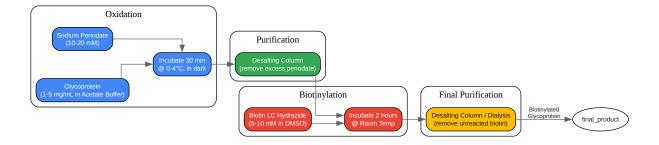
Procedure:

Step	Reagent/Para meter	Concentration/ Condition	Incubation Time	Temperature
1. Protein Preparation	Dissolve protein in Reaction Buffer	5-10 mg/mL	-	-
2. Reagent Preparation	Dissolve Biotin LC Hydrazide in DMSO	50 mg/mL	-	-
Dissolve EDC in Reaction Buffer	100 mg/mL	-	-	
3. Biotinylation	Add Biotin LC Hydrazide and EDC to the protein solution	Refer to specific product guidelines for optimal ratios	3 hours to overnight	Room Temperature
4. Purification	Remove unreacted reagents	Use a desalting column or dialysis	-	-

Visualizing the Workflow and Chemistry

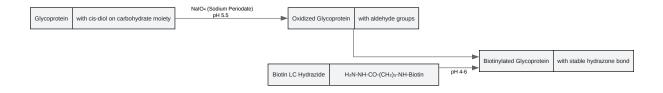
To further elucidate the processes described, the following diagrams illustrate the experimental workflow for glycoprotein biotinylation and the underlying chemical reaction.





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Caption: Experimental workflow for glycoprotein biotinylation.



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Caption: Chemical pathway of glycoprotein biotinylation.

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